![molecular formula C12H17Cl2N3 B1378117 2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride CAS No. 1071537-11-5](/img/structure/B1378117.png)
2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1071537-11-5 . It has a molecular weight of 274.19 and its IUPAC name is 2-(1-benzyl-1H-pyrazol-4-yl)ethanamine dihydrochloride . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3.2ClH/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11;;/h1-5,8,10H,6-7,9,13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Medicinal Chemistry
This compound is mentioned in relation to medicinal chemistry, indicating its potential use in drug development and pharmaceutical research. It may be involved in the synthesis of benzimidazole derivatives, which are known for various biological activities such as antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic properties .
Chemical Synthesis
The compound is available for purchase from chemical suppliers like Sigma-Aldrich and Benchchem, suggesting its use in chemical synthesis and material science research .
Antioxidant and Anti-inflammatory Research
Related compounds have been synthesized and tested for antioxidant properties and their ability to inhibit enzymes like soybean lipoxygenase (LOX), which suggests potential research applications in studying oxidative stress and inflammation .
Safety and Hazards
properties
IUPAC Name |
2-(1-benzylpyrazol-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11;;/h1-5,8,10H,6-7,9,13H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIGROAPLITWPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride |
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